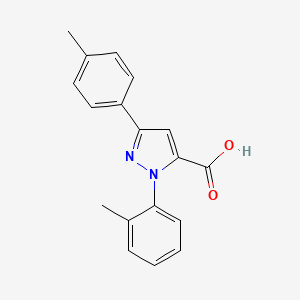![molecular formula C24H18Cl3N5O2S B12015457 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12015457.png)
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N'-[(E)-(3,4-diclorofenil)metilideno]acetohidrazida es una molécula orgánica compleja que presenta un anillo de triazol, grupos clorofenil y metoxifenil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N'-[(E)-(3,4-diclorofenil)metilideno]acetohidrazida normalmente implica varios pasos:
Formación del anillo de triazol: El anillo de triazol se sintetiza mediante una reacción de ciclización que involucra derivados de hidrazina y aldehídos o cetonas apropiados en condiciones ácidas o básicas.
Reacciones de sustitución: Los grupos clorofenil y metoxifenil se introducen mediante reacciones de sustitución nucleofílica, a menudo utilizando compuestos aromáticos clorados y compuestos aromáticos sustituidos con metoxilo.
Formación de tioéter: El grupo sulfanyl se incorpora mediante una reacción entre el derivado de triazol y un compuesto de tiol.
Formación de hidrazida: El paso final implica la condensación del intermedio triazol-tioéter con una hidrazida apropiada en condiciones de reflujo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación como la cromatografía y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanyl, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de triazol o los grupos clorofenil, lo que puede llevar a productos de descloración o hidrogenación.
Sustitución: Los anillos aromáticos pueden participar en reacciones de sustitución electrófila o nucleófila, lo que permite una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Solventes halogenados y bases o ácidos fuertes, dependiendo de la naturaleza de la sustitución.
Productos principales
Sulfoxidos y sulfonas: De reacciones de oxidación.
Derivados desclorados o hidrogenados: De reacciones de reducción.
Compuestos aromáticos funcionalizados: De reacciones de sustitución.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que lo convierte en un elemento valioso en el desarrollo de nuevos materiales y catalizadores.
Biología
Biológicamente, el compuesto tiene potencial como agente antimicrobiano o antifúngico debido a la presencia del anillo de triazol, que es conocido por su actividad biológica.
Medicina
En química medicinal, el compuesto se investiga por su potencial como candidato a fármaco. El anillo de triazol y los grupos aromáticos son motivos comunes en los productos farmacéuticos, lo que sugiere posibles aplicaciones en el tratamiento de infecciones u otras enfermedades.
Industria
Industrialmente, el compuesto se puede utilizar en el desarrollo de nuevos polímeros o como intermedio en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N'-[(E)-(3,4-diclorofenil)metilideno]acetohidrazida implica su interacción con objetivos biológicos como enzimas o receptores. El anillo de triazol puede unirse a iones metálicos o sitios activos en enzimas, inhibiendo su función. Los grupos aromáticos pueden mejorar la afinidad de unión mediante interacciones hidrófobas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N'-[(E)-(3-etoxi-2-hidroxifenil)metilideno]acetohidrazida
- 2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N'-[(E)-(2,4,6-trimetoxifenil)metilideno]acetohidrazida
Singularidad
La singularidad de 2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N'-[(E)-(3,4-diclorofenil)metilideno]acetohidrazida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia de grupos clorofenil y metoxifenil, junto con el anillo de triazol, proporciona un andamiaje versátil para futuras modificaciones y aplicaciones.
Esta descripción detallada debería proporcionar una comprensión integral del compuesto y su importancia en diversos campos
Propiedades
Fórmula molecular |
C24H18Cl3N5O2S |
|---|---|
Peso molecular |
546.9 g/mol |
Nombre IUPAC |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H18Cl3N5O2S/c1-34-19-9-3-16(4-10-19)23-30-31-24(32(23)18-7-5-17(25)6-8-18)35-14-22(33)29-28-13-15-2-11-20(26)21(27)12-15/h2-13H,14H2,1H3,(H,29,33)/b28-13+ |
Clave InChI |
FJACVHTUHYEUNQ-XODNFHPESA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12015390.png)
![methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015393.png)


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015409.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015411.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015424.png)
![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)

![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12015463.png)

